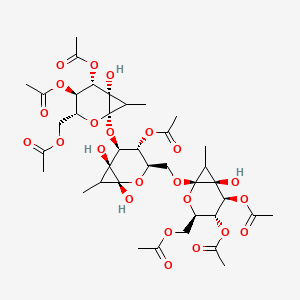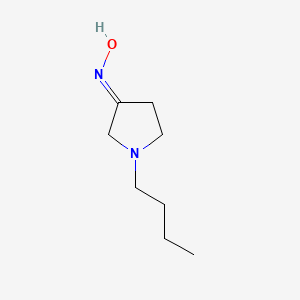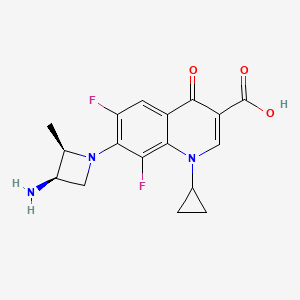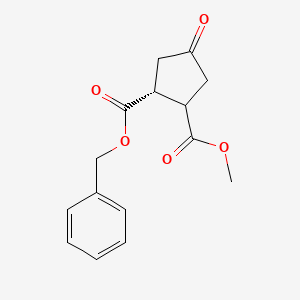
1-Benzyl 2-methyl (1R)-4-oxocyclopentane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-methyl (1R)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a benzyl group, and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (1R)-4-oxocyclopentane-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the cyclopentane ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The ester functional groups can be introduced through an esterification reaction, where the carboxylic acid groups on the cyclopentane ring react with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl (1R)-4-oxocyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydroxide in an aqueous solution at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
1-Benzyl 2-methyl (1R)-4-oxocyclopentane-1,2-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (1R)-4-oxocyclopentane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: A nitrogen heterocycle with similar structural features and applications in catalysis and organic synthesis.
1-Benzyl-2-methyl-1H-indole: An indole derivative with potential biological activity and applications in medicinal chemistry.
Uniqueness
1-Benzyl 2-methyl (1R)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its combination of a cyclopentane ring, benzyl group, and ester functional groups
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-O-benzyl 1-O-methyl (2R)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12?,13-/m1/s1 |
InChI Key |
IPBOISVEVUERBN-ZGTCLIOFSA-N |
Isomeric SMILES |
COC(=O)C1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


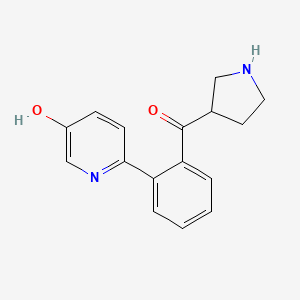


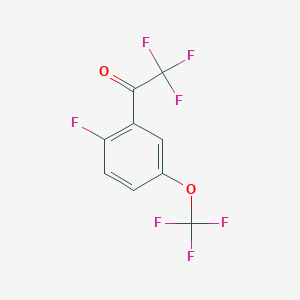
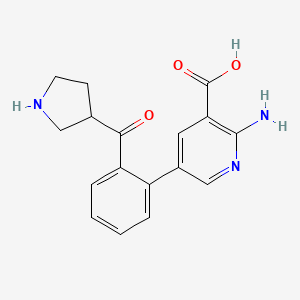
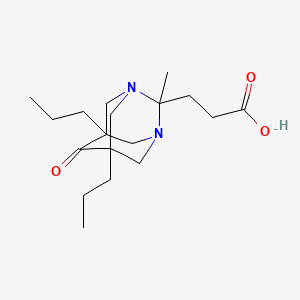
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
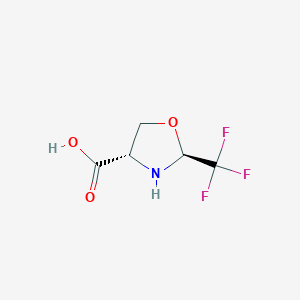

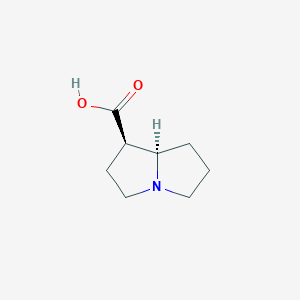
![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
